Cinnamyl Methyl Carbonate
Overview
Description
Cinnamyl methyl carbonate is an organic compound with the molecular formula C11H12O3. It is a carbonate ester derived from cinnamyl alcohol and methyl carbonate. This compound is known for its applications in organic synthesis, particularly as an allylic electrophile in various chemical reactions.
Preparation Methods
Cinnamyl methyl carbonate can be synthesized through the carboxymethylation of cinnamyl alcohol using dimethyl carbonate as a green reactant and solvent. The reaction typically involves the use of catalysts such as graphitic carbon nitrides or slag-based catalysts. The reaction conditions often include a temperature of around 150°C and a pressure of 16 bar . The process yields this compound with high selectivity and conversion rates.
Chemical Reactions Analysis
Cinnamyl methyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in the Tsuji-Trost reaction and asymmetric allylic substitution, where it acts as an allylic electrophile.
Protection Reactions: It can be used for the protection of phenol groups in organic synthesis.
Alkylation Reactions: It can be used in allylic coupling reactions with arylboronic acids.
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and water. The major products formed from these reactions are alkylated or substituted organic compounds.
Scientific Research Applications
Cinnamyl methyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an allylic electrophile in various organic reactions, including the Tsuji-Trost reaction and asymmetric allylic substitution.
Green Chemistry: It serves as a green solvent and reactant, replacing more hazardous chemicals like phosgene.
Biologically Active Compounds: It is utilized in the synthesis of biologically active compounds, including those with potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of cinnamyl methyl carbonate involves its role as an allylic electrophile. In reactions such as the Tsuji-Trost reaction, it forms a π-allyl palladium complex, which then undergoes nucleophilic attack by various nucleophiles, leading to the formation of substituted products . The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the substitution or alkylation reactions.
Comparison with Similar Compounds
Cinnamyl methyl carbonate can be compared with other carbonate esters such as:
Dimethyl Carbonate: Used as a green solvent and reactant in organic synthesis.
Ethyl Carbonate: Similar applications in organic synthesis but with different reactivity and selectivity profiles.
Propyl Carbonate: Used in similar reactions but with variations in reaction conditions and product yields.
This compound is unique due to its specific structure, which allows it to act as an effective allylic electrophile in various organic reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl [(E)-3-phenylprop-2-enyl] carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPVXGMVVNYCGZ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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